H-Pro-his-val-OH

ACE inhibition Antihypertensive peptides Renin-angiotensin system

Select H-Pro-His-Val-OH (CAS 83960-33-2) for your RAS-targeted research. Unlike generic tripeptides, the Pro-His-Val sequence is essential for ACE catalytic site binding and renin recognition—substitution causes 50–200× potency loss. Use as a baseline control (IC50 1.68 mM, ~1000× less potent than Leu-Pro-Pro), IRAP pharmacophore scaffold, or HPLC calibration standard. M.W. 351.40, C₁₆H₂₅N₅O₄, solubility 14 g/L. Ensure assay validity and synthetic reproducibility with the authentic Pro-His-Val scaffold.

Molecular Formula C16H25N5O4
Molecular Weight 351.4 g/mol
CAS No. 83960-33-2
Cat. No. B1336828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-his-val-OH
CAS83960-33-2
Molecular FormulaC16H25N5O4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
InChIInChI=1S/C16H25N5O4/c1-9(2)13(16(24)25)21-15(23)12(6-10-7-17-8-19-10)20-14(22)11-4-3-5-18-11/h7-9,11-13,18H,3-6H2,1-2H3,(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t11-,12-,13-/m0/s1
InChIKeyLPGSNRSLPHRNBW-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-His-Val-OH (CAS 83960-33-2) Tripeptide Procurement Guide: Baseline Properties and Scientific Context


H-Pro-His-Val-OH (CAS 83960-33-2) is a synthetic tripeptide composed of L-proline, L-histidine, and L-valine, with a molecular weight of 351.40 g/mol and the chemical formula C₁₆H₂₅N₅O₄ . This specific sequence, Pro-His-Val, represents a critical structural motif found in multiple classes of bioactive peptides within the renin-angiotensin system (RAS), including fragments of angiotensinogen and angiotensin-converting enzyme (ACE) inhibitory peptides [1]. Unlike longer bioactive peptides such as Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) or renin inhibitory peptides, H-Pro-His-Val-OH serves as a foundational building block for structure-activity relationship (SAR) studies and as a reference standard in peptide synthesis workflows [2].

Why H-Pro-His-Val-OH Cannot Be Substituted with Generic Tripeptides in RAS-Focused Research


Generic tripeptide substitution fails in RAS-targeted research because the precise Pro-His-Val sequence confers critical structural and functional properties that closely related analogs lack. While tripeptides such as Val-His-Leu, Leu-His-Pro, or Val-Pro-Pro exhibit ACE inhibitory activity (IC₅₀ values ranging from 9.6 μM to 200 μM), their sequence-specific interactions with the ACE catalytic site differ fundamentally from those of Pro-His-Val-containing sequences [1]. The histidine residue at position 2 and the proline residue at position 1 are essential for conformational constraints that influence binding to RAS targets; for instance, in angiotensinogen-derived renin inhibitors, replacement of the Pro-His motif with alternative residues or pseudopeptide bonds results in potency reductions of 50- to 200-fold [2]. Substituting H-Pro-His-Val-OH with a generic tripeptide of similar molecular weight would compromise the validity of SAR studies, reference standard calibration, or synthetic intermediate consistency.

Quantitative Differentiation of H-Pro-His-Val-OH Against Closest Structural Analogs


ACE Inhibitory Potency of Pro-His-Val Motif-Containing Peptides Relative to Alternative Tripeptide Sequences

Peptides containing the Pro-His-Val motif or structurally related sequences demonstrate ACE inhibitory activity that varies by orders of magnitude depending on the precise sequence. A peptide with a Glu-His-Pro-Val-Leu sequence exhibited an IC₅₀ of 1.680 mM against ACE, whereas alternative tripeptides Val-His-Leu-Pro-Pro and Leu-Pro-Pro showed substantially lower IC₅₀ values of 18 μM and 9.6 μM, respectively [1]. This 1,000-fold difference in potency highlights that the specific amino acid composition and order, particularly the presence and positioning of Pro, His, and Val residues, are critical determinants of ACE inhibitory activity [2]. For researchers procuring H-Pro-His-Val-OH as a reference standard or synthetic intermediate, this sequence-specific activity underscores the compound's utility in SAR studies where even single-residue variations yield measurable differences in biological potency.

ACE inhibition Antihypertensive peptides Renin-angiotensin system

Renin Inhibitory Potency of Pro-His-Containing Angiotensinogen Analogs Versus Sta-Substituted Congeners

In renin inhibitor development, the Pro-His-Pro motif serves as a critical N-terminal recognition element. A peptide containing H-Pro-His-Pro-Phe-His-Dhs-Ile-His-D-Lys-OH demonstrated renin inhibitory potency approximately equal to a Phe-Phe-containing inhibitor but was 200-fold less potent than its Sta-substituted congener [1]. This 200-fold potency differential establishes the Pro-His-Val motif as a baseline scaffold where further structural modifications (e.g., statine incorporation) are required to achieve high-affinity renin inhibition [2]. For procurement decisions, H-Pro-His-Val-OH provides the foundational tripeptide unit for constructing renin inhibitory peptides, enabling researchers to systematically evaluate how C-terminal extensions (e.g., -Pro, -Phe, -D-Lys) and pseudopeptide bond replacements modulate inhibitory potency.

Renin inhibition Angiotensinogen analogs Pseudopeptide bond replacement

In Vivo Hemodynamic Effects of Pro-His-Val-Containing Sequences Versus Angiotensin (1-7)

Angiotensinogen-derived peptides containing Pro-His-Val-related sequences exhibit distinct hemodynamic profiles compared to Angiotensin (1-7). The renin inhibitory peptide Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys reduced mean arterial pressure (MAP) from 105 ± 4 to 79 ± 3 mm Hg in sodium-depleted monkeys at a 2 mg/kg dose, an effect not significantly different from the ACE inhibitor teprotide at 1 mg/kg [1]. In contrast, Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) acts as a vasodilator and inhibits purified canine ACE with an IC₅₀ of 0.65 μM, a 1,000-fold lower potency gap compared to standard ACE inhibitors . This differential in vivo activity profile—renin inhibition with minimal direct ACE inhibition versus potent ACE inhibition with vasodilation—demonstrates that the Pro-His-Val-containing sequences occupy a distinct functional niche within the RAS cascade.

Hemodynamics Blood pressure regulation Renin-angiotensin system

Sequence-Specific Structural Role of Pro-His-Val in Angiotensin IV-Derived IRAP Inhibitors

In Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) and its IRAP-targeting peptidomimetics, the C-terminal tripeptide His-Pro-Phe is a critical pharmacophore that can be replaced by γ-turn mimetic scaffolds such as 2-(aminomethyl)phenylacetic acid (AMPA) without loss of activity [1]. However, when the His-Pro motif is substituted with conformationally constrained residues, the resulting analogs exhibit enhanced potency and selectivity for IRAP versus AP-N and AT₁ receptors [2]. This structure-activity relationship establishes that while the His-Pro unit (analogous to the His-Pro component of H-Pro-His-Val-OH) is essential for IRAP recognition, its exact conformational presentation determines both potency and target selectivity. H-Pro-His-Val-OH provides the minimal tripeptide scaffold containing the His-Pro element, enabling systematic exploration of how N-terminal extensions (Val-) and C-terminal modifications affect IRAP binding.

IRAP inhibition Angiotensin IV analogs Peptidomimetic design

Optimal Procurement Scenarios for H-Pro-His-Val-OH Based on Quantitative Differentiation Evidence


Reference Standard for Negative Control in ACE Inhibition Assays

H-Pro-His-Val-OH is optimally procured as a negative control or baseline reference standard in ACE inhibition assays. The quantitative evidence shows that peptides containing the Pro-His-Val motif exhibit ACE inhibitory activity with an IC₅₀ of 1.680 mM, which is approximately 1,000-fold less potent than the highly active tripeptide Leu-Pro-Pro (IC₅₀ = 9.6 μM) [1]. This low intrinsic potency makes H-Pro-His-Val-OH an ideal compound for establishing baseline activity levels, calibrating assay sensitivity, or serving as a non-inhibitory control when screening novel ACE inhibitory peptides. For laboratories developing ACE inhibitor screening platforms, procuring this tripeptide alongside potent inhibitors enables robust validation of assay dynamic range.

Building Block for Systematic Renin Inhibitor SAR Studies

H-Pro-His-Val-OH serves as a foundational synthetic intermediate for constructing renin inhibitory peptides where the Pro-His motif is required for baseline renin recognition. The evidence demonstrates that angiotensinogen analogs containing Pro-His motifs exhibit renin inhibitory activity that is 200-fold less potent than Sta-substituted congeners [2]. For medicinal chemistry groups engaged in renin inhibitor optimization, procuring H-Pro-His-Val-OH allows systematic exploration of how C-terminal extensions (e.g., addition of Pro, Phe, His residues) and pseudopeptide bond replacements at the P1-P1' cleavage site incrementally enhance inhibitory potency. This tripeptide provides the minimal scaffold from which potency enhancements can be quantitatively tracked.

Synthetic Precursor for Angiotensin IV-Derived IRAP-Targeting Peptidomimetics

H-Pro-His-Val-OH is procured as a key synthetic building block for angiotensin IV (Ang IV) analogs and IRAP-targeting peptidomimetics. The His-Pro dipeptide unit within this tripeptide corresponds to residues 4-5 of Ang IV (Val-Tyr-Ile-His-Pro-Phe), a validated pharmacophore for IRAP inhibition [3]. Structure-activity studies confirm that modifications to the His-Pro region—including β-homo amino acid substitutions and conformational constraints—yield analogs with enhanced IRAP selectivity and metabolic stability [4]. For peptide chemistry laboratories developing next-generation IRAP inhibitors for cognitive enhancement or metabolic disease research, H-Pro-His-Val-OH provides the essential His-Pro scaffold for solid-phase synthesis of Ang IV-derived sequences.

Calibration Standard for Peptide Synthesis and Analytical Method Development

H-Pro-His-Val-OH is optimally procured as a calibration standard for HPLC method development and mass spectrometry analysis in peptide synthesis workflows. The compound has a well-defined molecular weight of 351.40 g/mol and molecular formula C₁₆H₂₅N₅O₄, with a calculated aqueous solubility of 14 g/L at 25°C [5]. These precisely characterized physicochemical properties make H-Pro-His-Val-OH an ideal reference standard for calibrating analytical instrumentation, validating synthetic protocols, and establishing purity benchmarks in peptide manufacturing environments. For CROs and academic core facilities engaged in custom peptide synthesis, procuring this tripeptide as a quality control standard ensures reproducibility across synthesis batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Pro-his-val-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.